3-[(4-Chloro-3-methylphenyl)amino]propanenitrile
Description
3-[(4-Chloro-3-methylphenyl)amino]propanenitrile is an organic compound with the molecular formula C₁₀H₁₀ClN₂ and a molecular weight of 197.66 g/mol. Its structure consists of a propanenitrile backbone (CH₂CH₂CN) functionalized with an amino group (-NH-) at the third carbon, which is further substituted by a 4-chloro-3-methylphenyl group (Fig. 1).
The chloro group may enhance electrophilicity, while the nitrile moiety offers versatility in further functionalization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions).
Properties
IUPAC Name |
3-(4-chloro-3-methylanilino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOJOCJCZLFRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylphenyl)amino]propanenitrile typically involves the reaction of 4-chloro-3-methylaniline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-methylphenyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chloro-3-methylphenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-methylphenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Effects: The chloro and methyl groups in this compound may enhance its suitability as a monomer for polymers or a ligand in coordination chemistry, though direct studies are lacking.
- Synthetic Utility: Comparisons suggest that substituents critically influence reactivity. For example, amino groups facilitate condensation reactions, while phenoxy groups favor stability.
- Data Limitations : Solubility, stability, and spectroscopic data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental characterization.
Biological Activity
3-[(4-Chloro-3-methylphenyl)amino]propanenitrile, also known by its CAS number 727694-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H10ClN2, with a molecular weight of 196.65 g/mol. The structure includes a chloro-substituted aromatic ring and a propanenitrile group, which may contribute to its biological properties.
The biological activity of this compound is primarily characterized by its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in cellular signaling pathways. Such inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Summary Table
| Activity | Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | Reduced cell proliferation | |
| Cytotoxicity in Cancer Cells | Induces apoptosis | |
| Antimicrobial Activity | Inhibits bacterial growth |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various propanenitrile derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has moderate bioavailability and can cross biological membranes, which is essential for its therapeutic efficacy. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety and Toxicology
Initial toxicity assessments show that while this compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Ongoing studies aim to determine the therapeutic index and safety profile for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
